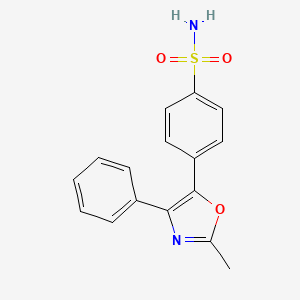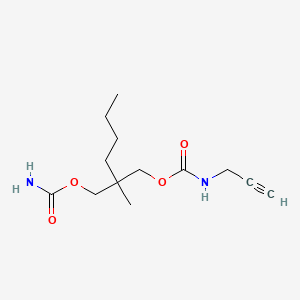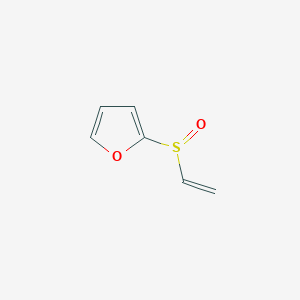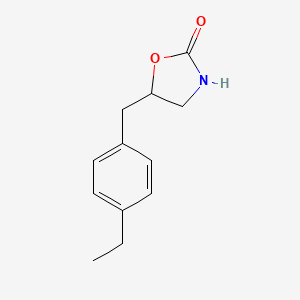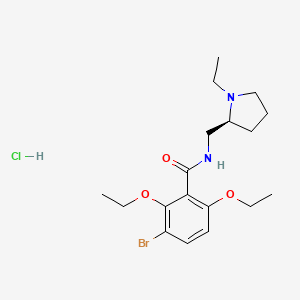
(S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride is a complex organic compound that features a benzamide core substituted with bromine, ethoxy groups, and a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride typically involves multiple steps:
Ethoxylation: The addition of ethoxy groups to the benzamide ring.
Pyrrolidine Substitution: The attachment of the pyrrolidine moiety to the benzamide core.
Each step requires specific reagents and conditions. For example, bromination might involve the use of bromine or N-bromosuccinimide (NBS) under controlled conditions. Ethoxylation could be achieved using ethyl alcohol in the presence of a catalyst. The final step, pyrrolidine substitution, might involve the use of a pyrrolidine derivative and a suitable base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the ethoxy groups to aldehydes or carboxylic acids.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could result in the removal of the bromine atom.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular docking analyses .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Bromo-2,6-dimethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
(S)-3-Chloro-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride is unique due to the specific combination of bromine, ethoxy groups, and the pyrrolidine moiety. This unique structure might confer distinct biological activity or chemical reactivity compared to similar compounds .
Propriétés
Numéro CAS |
82935-30-6 |
|---|---|
Formule moléculaire |
C18H28BrClN2O3 |
Poids moléculaire |
435.8 g/mol |
Nom IUPAC |
3-bromo-2,6-diethoxy-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C18H27BrN2O3.ClH/c1-4-21-11-7-8-13(21)12-20-18(22)16-15(23-5-2)10-9-14(19)17(16)24-6-3;/h9-10,13H,4-8,11-12H2,1-3H3,(H,20,22);1H/t13-;/m0./s1 |
Clé InChI |
SDFPILKXAAHRFN-ZOWNYOTGSA-N |
SMILES isomérique |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OCC)Br)OCC.Cl |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OCC)Br)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


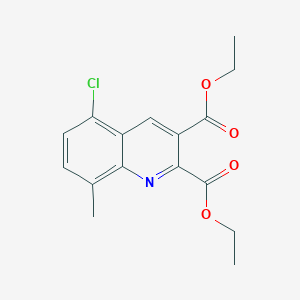

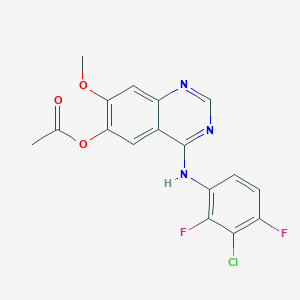

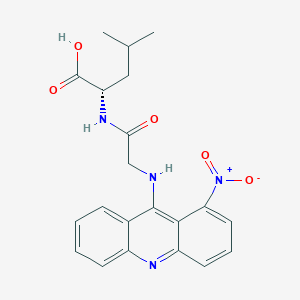
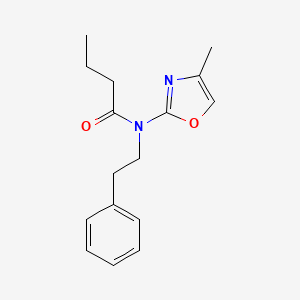
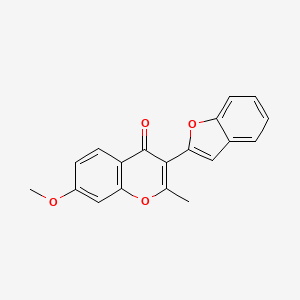
![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)

